molecular formula C22H28ClN3O3S B2603974 N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216701-36-8

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2603974
CAS No.: 1216701-36-8
M. Wt: 449.99
InChI Key: QCCVMZOMPONXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a benzothiazole core substituted with a 6-methyl group and a 3,4-dimethoxybenzamide moiety. The dimethylaminopropyl side chain and hydrochloride salt enhance solubility and bioavailability, making it suitable for pharmacological studies. Its structural complexity allows interactions with biological targets such as kinases or receptors, though specific therapeutic applications require further investigation .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-15-7-9-17-20(13-15)29-22(23-17)25(12-6-11-24(2)3)21(26)16-8-10-18(27-4)19(14-16)28-5;/h7-10,13-14H,6,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCVMZOMPONXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dimethoxybenzamide moiety: This is achieved through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the dimethylamino group: This step typically involves alkylation reactions using dimethylamine and suitable alkylating agents.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a dimethylamino group, methoxy groups, and a benzothiazole moiety. Its chemical formula can be represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.46 g/mol

Anticonvulsant Activity

Recent studies have shown that compounds with similar structural motifs to N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide exhibit anticonvulsant properties. For instance, a study on benzothiazole derivatives indicated that certain compounds displayed significant anticonvulsant activity at doses of 100 mg/kg and 300 mg/kg using the maximal electroshock (MES) test . These findings suggest that the compound may also possess similar properties, potentially acting through GABAergic neurotransmission pathways.

Cytotoxicity and Anticancer Potential

The compound's biological activity extends to anticancer effects as well. A review of thiazole-bearing molecules highlighted their significant cytotoxicity against various cancer cell lines. For example, several derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring were crucial for enhancing cytotoxic activity.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • GABAergic Modulation : Similar compounds have been shown to modulate GABA receptors, which are critical in seizure control and neuroprotection.
  • Apoptosis Induction : Thiazole derivatives have been implicated in inducing apoptosis in cancer cells, possibly through mitochondrial pathways or by disrupting cellular signaling cascades .

Study 1: Anticonvulsant Evaluation

In a study evaluating the anticonvulsant properties of benzothiazole derivatives, compound 6g was noted for its ED50 value of 160.4 mg/kg with a protective index (PI) of 2.74 in MES tests. This indicates a promising therapeutic window for further development .

Study 2: Anticancer Activity Assessment

A series of thiazole derivatives were tested for their anticancer efficacy against various cell lines such as HT-29 and Jurkat. Compounds exhibiting the highest cytotoxicity were identified with IC50 values significantly lower than those of established drugs like cisplatin . The presence of electron-donating groups on the phenyl ring was found to enhance activity.

Data Summary Table

CompoundActivity TypeDose/ConcentrationIC50/ED50 ValueReference
Compound 6gAnticonvulsant100 mg/kg160.4 mg/kg
Benzothiazole DerivativeAnticancerVaries< Doxorubicin

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs (Table 1) share the benzamide or benzothiazole framework but differ in substituents, influencing physicochemical and biological properties:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
Target Compound C24H30ClN3O3S* ~496.0 3,4-dimethoxybenzamide; 6-methylbenzothiazole Under investigation
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl) C15H20ClN3O2 309.79 4-hydroxyquinoline Kinase modulation
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) C19H14N6O3S3 486.6 Nitrobenzothiazole; thiadiazole-thioacetamide VEGFR-2 inhibition (IC50 = 0.28 µM)
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide HCl C21H23ClN4O2S2 463.0 4-methoxybenzothiazole Not reported
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide HCl C21H24ClFN3OS 434.9 6-fluorobenzothiazole; phenylpropanamide Not reported

Key Differences and Pharmacological Implications

6-Methylbenzothiazole vs. 6-fluoro () or 4-methoxy (): Fluorine’s electronegativity may increase metabolic stability, while methoxy groups improve solubility .

Core Structure Variations: The target’s benzothiazole-benzamide hybrid differs from SzR-105’s hydroxyquinoline core ().

Side Chain Modifications: The dimethylaminopropyl group is conserved across multiple analogs (Evidences 2, 4–6), suggesting its role in enhancing solubility via protonation at physiological pH .

Q & A

Q. What are the optimal synthesis protocols for this compound, and how can purity be maximized?

The synthesis involves multi-step reactions, including coupling of dimethylamino propyl derivatives with benzo[d]thiazole precursors under controlled temperature (40–60°C) and pH (6.5–7.5). Critical steps include amide bond formation and final hydrochlorination . Purification typically employs recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients). Purity validation requires HPLC (>98% purity) and NMR (to confirm absence of unreacted intermediates) .

Q. How do solubility and stability profiles impact experimental design?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays), but stability varies with pH. Solubility in DMSO (>50 mg/mL) is ideal for stock solutions, while phosphate-buffered saline (PBS) is preferred for biological assays. Stability studies recommend storage at –20°C in desiccated conditions to prevent hydrolysis of the dimethylamino group .

Q. What analytical techniques are essential for structural confirmation?

  • 1H/13C NMR : Assigns protons/carbons in the benzo[d]thiazole (δ 7.2–8.1 ppm) and dimethoxybenzamide (δ 3.8–4.1 ppm) moieties .
  • HRMS : Validates molecular weight (449.99 g/mol) .
  • X-ray crystallography (if crystals form): Resolves bond angles and confirms spatial arrangement of the thiazole and benzamide groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Modifications : Replace the 6-methyl group on the thiazole with halogens (e.g., fluorine in ) to enhance bioactivity.
  • Methodology : Compare IC50 values of derivatives in cytotoxicity assays (e.g., MTT on cancer cell lines) .
  • Data Interpretation : Use molecular docking to predict interactions with targets like kinase domains, validated by SPR (surface plasmon resonance) binding assays .

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

  • Experimental Design : Test the compound across standardized panels (e.g., NCI-60 for cancer, CLSI guidelines for microbes).
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cells. For example, upregulation of pro-apoptotic Bax in cancer cells vs. disruption of bacterial efflux pumps .
  • Statistical Analysis : Apply ANOVA to assess significance of dose-dependent effects and exclude batch variability .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Process Optimization : Use continuous flow reactors () to improve yield (>75%) and reduce side products.
  • Quality Control : Implement in-line PAT (process analytical technology) with FTIR for real-time monitoring of reaction intermediates .
  • Toxicity Screening : Prior to in vivo use, conduct Ames tests for mutagenicity and measure plasma protein binding (%PPB) to predict pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.